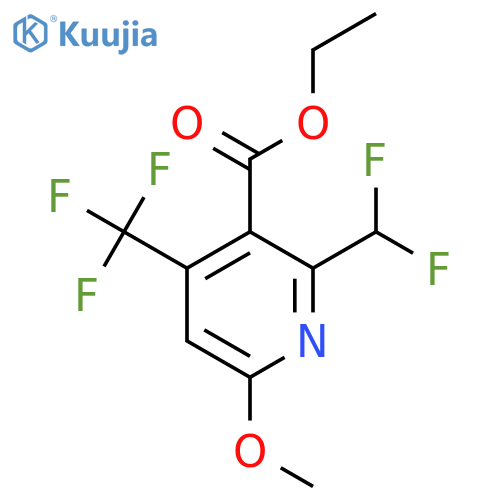

Cas no 1807144-91-7 (Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate)

1807144-91-7 structure

商品名:Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate

CAS番号:1807144-91-7

MF:C11H10F5NO3

メガワット:299.194020748138

CID:4898416

Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate

-

- インチ: 1S/C11H10F5NO3/c1-3-20-10(18)7-5(11(14,15)16)4-6(19-2)17-8(7)9(12)13/h4,9H,3H2,1-2H3

- InChIKey: RFHWEIHQKFTRAV-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(N=C(C(F)F)C=1C(=O)OCC)OC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 337

- トポロジー分子極性表面積: 48.4

- 疎水性パラメータ計算基準値(XlogP): 2.9

Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029016873-1g |

Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate |

1807144-91-7 | 95% | 1g |

$3,184.50 | 2022-03-31 | |

| Alichem | A029016873-250mg |

Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate |

1807144-91-7 | 95% | 250mg |

$960.40 | 2022-03-31 |

Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

1807144-91-7 (Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量